![molecular formula C16H14FN3O B2785909 2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 730950-14-8](/img/structure/B2785909.png)
2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide is a synthetic compound with a variety of applications in scientific research. It is a colorless, odorless, crystalline solid which is soluble in water and organic solvents. This compound is also known as 4-Fluorobenzamide and is used as an intermediate in the synthesis of various organic compounds. In addition, it is used as a reagent in the synthesis of pharmaceuticals and other compounds.
Mechanism of Action
Target of Action
The primary targets of 2-(1H-1,3-Benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide are yet to be identified. The compound’s structure suggests potential interaction with various receptors or enzymes, but specific targets remain unknown .
Mode of Action
Based on its structural similarity to other benzodiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
The ADME properties of this compound are currently unknown. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly impact a drug’s bioavailability and efficacy .
Result of Action
Based on its structural features, it may have potential therapeutic or biological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, certain conditions may affect the compound’s solubility, stability, or interaction with its targets .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide in laboratory experiments is its high solubility in water and organic solvents. This makes it easy to use in a variety of reactions. However, this compound is not stable in air and should be stored in an airtight container. In addition, it should be handled with care as it is a strong oxidizing agent and can cause skin irritation.
Future Directions
2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide has many potential applications in the field of scientific research. Some potential future directions include the development of new fluorescent probes and imaging agents for biomedical applications, the development of new pharmaceuticals and other compounds, and the use of this compound as a reagent in the synthesis of organic compounds. In addition, this compound could be used in the development of new catalysts for the synthesis of organic compounds, and as a reagent in the synthesis of new materials.
Synthesis Methods
2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide can be synthesized using the following method. First, a solution of 4-fluorobenzaldehyde (4-FBA) in acetic acid is reacted with anhydrous sodium acetate at a temperature of 70-90°C. The reaction produces 4-fluorobenzyl acetate (4-FBAC) as a by-product. The 4-FBAC is then reacted with 1,3-diaminobenzene in the presence of a basic catalyst. This reaction produces this compound as the final product.
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide is used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals and other compounds. In addition, it is used in the synthesis of fluorescent probes and imaging agents for use in biomedical applications.
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-12-7-5-11(6-8-12)10-18-16(21)9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHGADSNHAWCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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